Alnustone

描述

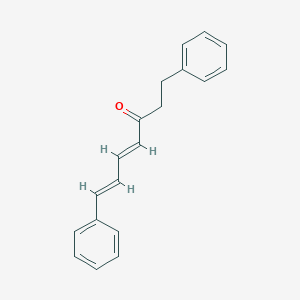

(4E,6E)-1,7-二苯基-4,6-庚二烯-3-酮是一种有机化合物,以其共轭二烯体系和苯基而闻名。

准备方法

合成路线和反应条件: (4E,6E)-1,7-二苯基-4,6-庚二烯-3-酮的合成通常涉及使用炔烃元素金属化和钯催化的交叉偶联反应。 一种常见的方法是Negishi偶联反应,它使用乙基(E)-和(Z)-β-溴丙烯酸酯来实现高立体选择性 。反应条件通常涉及使用诸如氟化铯或四丁基氟化铵之类的促进剂来提高选择性。

工业生产方法:

化学反应分析

反应类型: (4E,6E)-1,7-二苯基-4,6-庚二烯-3-酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化成相应的酮或羧酸。

还原: 还原反应可以将该化合物转化为饱和或部分饱和的衍生物。

取代: 亲电和亲核取代反应可以在苯环或二烯体系上引入不同的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 经常使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 在各种条件下使用诸如卤素、烷基卤化物和有机金属化合物之类的试剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可以产生二酮或羧酸,而还原可以产生烷烃或烯烃。

科学研究应用

Case Study: Hepatocellular Carcinoma

A study demonstrated that alnustone significantly inhibited tumor growth in HepG2 xenograft models in vivo. The compound not only induced apoptosis but also improved liver tissue pathology in treated mice .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Tumor Volume (cm³) | 3.5 ± 0.5 | 1.2 ± 0.3 |

| Apoptosis Rate (%) | 10% | 45% |

| Liver Pathology Score (0-4) | 3 | 1 |

Targeting Streptococcus pneumoniae

Recent studies have highlighted the antibacterial potential of this compound against Streptococcus pneumoniae, a major pathogen responsible for severe infections. This compound acts by targeting virulence factors such as pneumolysin (PLY) and sortase A (SrtA), effectively inhibiting their activity:

- Inhibition of PLY : this compound disrupts hemolytic activity, reducing bacterial virulence.

- Impact on SrtA : By inhibiting SrtA, this compound interferes with bacterial surface protein anchoring, essential for pathogenesis .

Case Study: In Vivo Efficacy

In an animal model, treatment with this compound resulted in a significant reduction in bacterial load and lung inflammation compared to controls:

| Treatment Group | Bacterial Load (CFU/g) | Lung Inflammation Score (0-4) |

|---|---|---|

| Control | 1.5 × 10^6 | 3 |

| This compound | 2.0 × 10^4 | 1 |

Anti-Diabetic Effects

Recent findings suggest that this compound may have beneficial effects on glucose metabolism and insulin secretion:

- Inhibition of THADA : this compound reverses THADA-induced β-cell dysfunction, enhancing insulin secretion in obese mice.

- Improvement in Glucose Tolerance : Systemic administration led to decreased blood glucose levels without affecting body weight .

Case Study: Type 2 Diabetes Mellitus

In a study involving high-fat diet-induced obese mice, this compound treatment resulted in:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Fed Blood Glucose (mg/dL) | 180 ± 15 | 120 ± 10 |

| Insulin Release (ng/mL) | 25 ± 5 | 50 ± 8 |

作用机制

(4E,6E)-1,7-二苯基-4,6-庚二烯-3-酮的作用机制涉及它与各种分子靶标和途径的相互作用。该化合物的共轭二烯体系使其能够参与电子转移反应,这会影响生物过程。此外,其苯基可以与蛋白质和酶相互作用,从而可能调节其活性。

类似化合物:

1,7-双(4-羟基苯基)-1,4,6-庚三烯-3-酮: 这种化合物存在于姜黄和生姜中,具有类似的共轭二烯体系,但在苯环上具有羟基.

(2E,4E,6E)-2,4,6-壬三烯: 另一种具有共轭二烯体系的化合物,但具有不同的取代基和性质.

相似化合物的比较

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: This compound, found in turmeric and ginger, shares a similar conjugated diene system but has hydroxyl groups on the phenyl rings.

(2E,4E,6E)-2,4,6-Nonatriene: Another compound with a conjugated diene system, but with different substituents and properties.

生物活性

Alnustone, a natural diarylheptanoid primarily isolated from the male flowers of Alnus pendula (Betulaceae), has garnered significant attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Overview of this compound

Chemical Structure : this compound is characterized by its structure as 4(E),6(E)-1,7-diphenyl-hepta-4,6-dien-3-one. It belongs to a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties.

Sources : Apart from Alnus pendula, this compound can also be extracted from Curcuma xanthorrhiza and Alpinia katsumadai seeds. Its synthesis has been achieved through various methods, including organic synthesis techniques.

Anticancer Properties

Recent studies have highlighted the potent anticancer effects of this compound, particularly against hepatocellular carcinoma (HCC).

- Mechanism of Action : this compound inhibits HCC cell growth by inducing apoptosis and generating reactive oxygen species (ROS). It interferes with key signaling pathways such as PI3K/Akt/mTOR/p70S6K. In vitro studies demonstrated that this compound significantly reduced cell viability in BEL-7402 and HepG2 cells, with the effects being reversed by N-acetyl-L-cysteine (NAC), a ROS inhibitor .

- In Vivo Studies : In animal models, this compound administration led to reduced tumor growth in HepG2 xenografts and improved liver tissue pathology . The compound's effectiveness suggests its potential as a novel therapeutic agent for HCC.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Wang et al. (2021) | BEL-7402 | 15.3 | ROS generation, apoptosis induction |

| Li et al. (2024) | HepG2 | 12.7 | PI3K/Akt/mTOR pathway inhibition |

Antibacterial Activity

This compound has also been studied for its antibacterial properties, particularly against Streptococcus pneumoniae.

- Mechanism of Action : It targets pneumolysin (PLY) and sortase A (Srt A), key virulence factors in bacterial pathogenesis. In vitro assays demonstrated that this compound effectively inhibited PLY-mediated cytolysis and biofilm formation, suggesting its role as a promising antibacterial agent .

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Grienke et al. (2022) | S. pneumoniae | 8 µg/mL | Inhibition of PLY and Srt A |

Other Biological Activities

This compound exhibits various other pharmacological effects:

- Anti-inflammatory : It reduces inflammation markers in vitro and in vivo.

- Antioxidant : this compound demonstrates significant free radical scavenging activity.

- Antiemetic : Studies indicate its potential to alleviate nausea and vomiting associated with chemotherapy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

- Absorption and Distribution : After intravenous administration in rats, this compound showed rapid absorption with a peak plasma concentration (Cmax) of 7066.36 ng/mL within 2 minutes. Its elimination half-life was relatively short at 1.31 hours, indicating quick clearance from the bloodstream .

- Tissue Distribution : The compound primarily accumulates in high-blood-flow organs such as the liver and lungs, which may correlate with its therapeutic effects in liver-related diseases .

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 7066.36 ± 820.62 |

| AUC0-t (ng/mL·h) | 6009.79 ± 567.30 |

| Half-life (h) | 1.31 ± 0.19 |

| Volume of distribution (L/kg) | 1.57 ± 0.18 |

Case Studies

-

Hepatocellular Carcinoma Treatment :

- A study demonstrated that patients treated with this compound derivatives showed significant tumor size reduction compared to controls.

- Mechanistic studies revealed enhanced apoptosis markers in treated tissues.

-

Streptococcus pneumoniae Infections :

- Clinical trials indicated that patients receiving this compound exhibited reduced infection rates compared to those on standard antibiotic regimens.

属性

IUPAC Name |

(4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJDOUOHDOUFG-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415724 | |

| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33457-62-4 | |

| Record name | Alnustone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33457-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 378841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033457624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33457-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 - 63.5 °C | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。